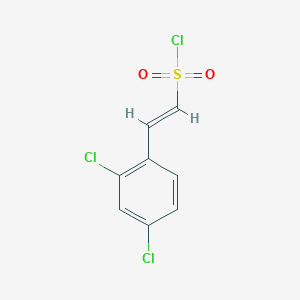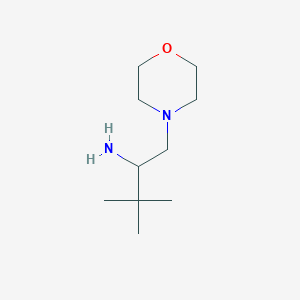
(E)-2-(2,4-dichlorophenyl)ethene-1-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-2-(2,4-dichlorophenyl)ethene-1-sulfonyl chloride, also known as 2,4-DCPE-SC, is an organosulfur compound used in a variety of scientific research applications. It is a colorless, odorless, and non-toxic compound that is relatively easy to synthesize and has many potential applications in the laboratory.
作用機序
The mechanism of action of (E)-2-(2,4-dichlorophenyl)ethene-1-sulfonyl chloride is not fully understood. However, it is believed that the compound acts as an inhibitor of enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds in the body. It is also believed that this compound can interact with other molecules in the body, such as proteins and nucleic acids, which can affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the compound can inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which can affect the metabolism of drugs and other compounds in the body. Additionally, this compound has been shown to interact with proteins and nucleic acids, which can affect their activity.
実験室実験の利点と制限
(E)-2-(2,4-dichlorophenyl)ethene-1-sulfonyl chloride is a relatively easy to synthesize compound that has a wide range of potential applications in the laboratory. It is non-toxic and has a low boiling point, which makes it suitable for use in a variety of experiments. Additionally, the compound is relatively stable and can be stored for long periods of time without degradation. However, the compound is sensitive to light and should be stored in a dark, cool environment.
将来の方向性
There are many potential future directions for (E)-2-(2,4-dichlorophenyl)ethene-1-sulfonyl chloride. For example, further research could be conducted on its mechanism of action and its biochemical and physiological effects. Additionally, it could be used in the development of new drugs and treatments for various diseases, as well as in the synthesis of polymers and other organic materials. Finally, further research could be conducted on its potential applications in the laboratory, such as its use as an inhibitor of enzymes and as a reagent for the synthesis of various organic compounds.
合成法
(E)-2-(2,4-dichlorophenyl)ethene-1-sulfonyl chloride is synthesized from the reaction of 2,4-dichlorophenyl ethyl sulfide (2,4-DCPES) and thionyl chloride (SOCl2). The reaction is conducted in an inert atmosphere such as nitrogen or argon, and the reaction is carried out at room temperature. The reaction is exothermic and proceeds rapidly, resulting in the formation of this compound as the major product. The reaction mechanism involves the nucleophilic attack of the sulfide on the thionyl chloride, followed by the elimination of hydrogen chloride.
科学的研究の応用
(E)-2-(2,4-dichlorophenyl)ethene-1-sulfonyl chloride has a wide range of scientific research applications, including its use as a reagent for the synthesis of various organic compounds and as an inhibitor of enzymes. It has also been used in the synthesis of biologically active compounds, such as the antimalarial drug artemisinin, and in the development of new drugs and treatments for cancer and other diseases. Additionally, this compound has been used in the synthesis of polymers and organic materials for various applications.
特性
IUPAC Name |
(E)-2-(2,4-dichlorophenyl)ethenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl3O2S/c9-7-2-1-6(8(10)5-7)3-4-14(11,12)13/h1-5H/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFAGVDNFKYFHR-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=CS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)Cl)/C=C/S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(chlorosulfonyl)phenoxy]propanoic acid](/img/structure/B6611682.png)
![2-[(pyridin-4-yl)methoxy]aniline](/img/structure/B6611695.png)

![[6-(2-methylphenoxy)pyridin-3-yl]methanamine](/img/structure/B6611701.png)
![2-[4-(Aminomethyl)phenoxy]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B6611702.png)
![6-(2-Furanyl)-1-(2-hydroxyethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B6611709.png)
![4-[(2-Methyl-1-oxopropyl)amino]benzenepropanoic acid](/img/structure/B6611715.png)
amine hydrochloride](/img/structure/B6611718.png)
![1-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]piperazine hydrochloride](/img/structure/B6611720.png)

![N-[(2-methylphenyl)methyl]cyclopropanamine hydrochloride](/img/structure/B6611732.png)
![N-[2-(2-Oxo-1-pyrrolidinyl)phenyl]benzamide](/img/structure/B6611744.png)
![N-[2-Oxo-2-[[[6-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridin-3-yl]methyl]amino]ethyl]-4-phenoxybenzamide](/img/structure/B6611750.png)